

## An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)benzothiazole

Cat. No.: B1206157 Get Quote

CAS Number: 3411-95-8

This technical guide provides a comprehensive overview of 2-(2-

**Hydroxyphenyl)benzothiazole** (HBT), a versatile heterocyclic compound with significant applications in materials science and biophysical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key functional mechanisms.

## Core Properties of 2-(2-Hydroxyphenyl)benzothiazole

**2-(2-Hydroxyphenyl)benzothiazole**, with the CAS Number 3411-95-8, is a member of the benzothiazole class of compounds, characterized by a benzothiazole group substituted at the 2-position with a 2-hydroxyphenyl group.[1][2] Its chemical structure and key properties are summarized below.

### **Physicochemical Properties**

The fundamental physicochemical properties of HBT are detailed in the table below, providing a quick reference for experimental design and application.



Property	Value	Reference(s)
Molecular Formula	C13H9NOS	[1][3]
Molecular Weight	227.28 g/mol	[1][3]
Appearance	Off-white to yellow powder/solid	[1][2]
Melting Point	128-132 °C	[1][3]
Boiling Point	175-193 °C	[1]
Solubility	Insoluble in water; soluble in ethanol.	[1]
рКа	8.21 (at 25°C)	[1]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of HBT. Key spectral features are summarized in the following table.

Spectroscopic Technique	Key Features and Wavelengths	Reference(s)
UV-Vis Absorption	Absorption peaks at approximately 287 nm and 335 nm.	[4]
Fluorescence Emission	Dual fluorescence peaks are often observed: one around 385 nm (enol form) and another around 512 nm (keto tautomer, due to ESIPT).	[4]
Infrared (IR) Spectroscopy	The presence of a sharp absorption band around 3.12 µm (3205 cm <sup>-1</sup> ) can indicate the N-H vibration in the tautomeric form.	[5]



## **Synthesis and Purification Protocols**

Several synthetic routes for **2-(2-Hydroxyphenyl)benzothiazole** have been reported. Below are detailed protocols for two common methods, followed by a general purification procedure.

## Experimental Protocol 1: Synthesis from Salicylamide and 2-Aminobenzenethiol

This method involves the direct condensation of salicylamide and 2-aminobenzenethiol at a high temperature.[6]

#### Materials:

- Salicylamide
- 2-Aminobenzenethiol (o-aminobenzenethiol)
- Round-bottom flask
- · Oil bath
- Vacuum distillation apparatus
- Recrystallization solvent (e.g., aqueous ethanol or dilute acetic acid)

#### Procedure:

- In a round-bottom flask, mix equimolar amounts of salicylamide and 2-aminobenzenethiol.
- Heat the mixture in an oil bath at 220°C for 4-5 hours.
- After the reaction is complete, allow the mixture to cool.
- Purify the crude product by vacuum distillation followed by recrystallization from aqueous ethanol or dilute acetic acid to obtain the final product.



# Experimental Protocol 2: Synthesis from Phenyl Salicylate and 2-Aminothiophenol

This improved process involves the reaction of 2-aminothiophenol with phenyl salicylate.[3]

#### Materials:

- Phenyl salicylate
- 2-Aminothiophenol
- Reactor with stirrer and provision for inert gas atmosphere (e.g., nitrogen)
- Methanol
- Centrifuge
- Vacuum oven

### Procedure:

- In a reactor, combine 0.05 mole of phenyl salicylate (10.7 g) and 0.05 mole of 2aminothiophenol (6.3 g).
- Heat the mixture to 200°C with stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by gas-liquid chromatography.
- Continue heating for approximately 4.5 hours, allowing the phenol produced to distill from the reaction mixture.
- After the reaction is complete, cool the stirred reaction mixture to 100°C.
- Slowly add 200 g of methanol while continuing to cool to room temperature, which will cause the product to precipitate.
- Separate the resulting slurry by centrifugation.
- Wash the solid product with methanol to remove any remaining phenol and color impurities.



• Dry the purified **2-(2-hydroxyphenyl)benzothiazole** under vacuum at 65°C.

### **Purification: Recrystallization**

Recrystallization is a standard method to purify the crude HBT product.[1]

#### Procedure:

- Dissolve the crude **2-(2-hydroxyphenyl)benzothiazole** in a minimal amount of hot solvent, such as aqueous ethanol or dilute acetic acid.
- Allow the solution to cool slowly to room temperature to form crystals.
- For complete crystallization, the flask can be placed in an ice bath.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals, for instance, in a vacuum oven.

# Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

A key characteristic of **2-(2-Hydroxyphenyl)benzothiazole** is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process is responsible for its unique fluorescence properties, including a large Stokes shift. The ESIPT mechanism involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. This process leads to the formation of a transient keto tautomer, which is responsible for the long-wavelength fluorescence emission.[4][6]

The process can be summarized in the following steps:

- Excitation: The ground state enol form of HBT absorbs a photon and is promoted to an excited electronic state.
- Proton Transfer: In the excited state, an ultrafast intramolecular proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an



excited keto tautomer.

- Fluorescence: The excited keto tautomer relaxes to its ground state by emitting a photon, resulting in a fluorescence emission at a longer wavelength (lower energy) compared to the absorption.
- Reverse Proton Transfer: In the ground state, a rapid reverse proton transfer occurs, regenerating the initial enol form.

### **Biological Roles and Applications**

While the role of **2-(2-Hydroxyphenyl)benzothiazole** as a "geroprotector" has been mentioned, specific signaling pathways are not yet fully elucidated.[2][7] However, its antioxidant properties and its application as a fluorescent probe in biological systems are well-documented.

### **Antioxidant Activity**

Benzothiazole derivatives, including HBT, have been shown to possess antioxidant activity.[8] This activity is primarily attributed to the phenolic hydroxyl group, which can scavenge free radicals. The lipophilic benzothiazole moiety can enhance the stability of the resulting phenoxyl radical, thereby improving the overall antioxidant capacity. The antioxidant potential can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8]

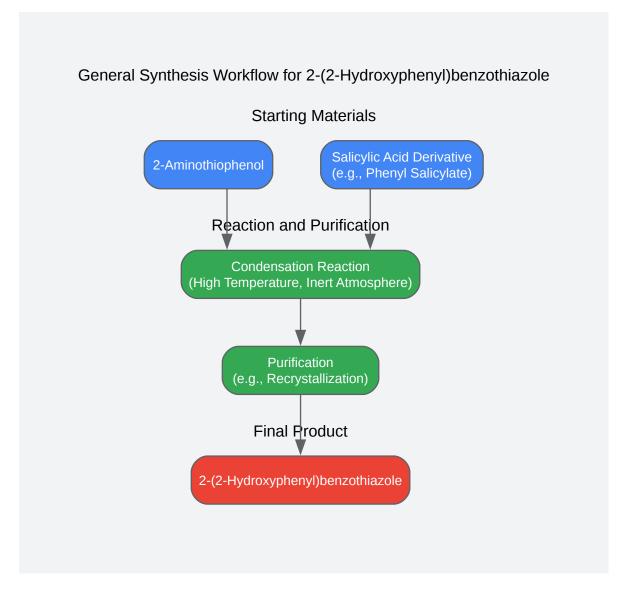
### Fluorescent Probe for Bio-imaging

The unique photophysical properties of HBT, particularly its ESIPT-based fluorescence, make it a valuable scaffold for the development of fluorescent probes for bio-imaging.[6][9] Derivatives of HBT have been designed to detect various biologically relevant species, such as metal ions and reactive oxygen species (ROS) like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), within living cells.[6][9] The general mechanism involves the modification of the HBT core with a recognition moiety that selectively interacts with the target analyte. This interaction modulates the ESIPT process, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off" response).[9]

## **Mandatory Visualizations**



### **Synthesis Workflow**

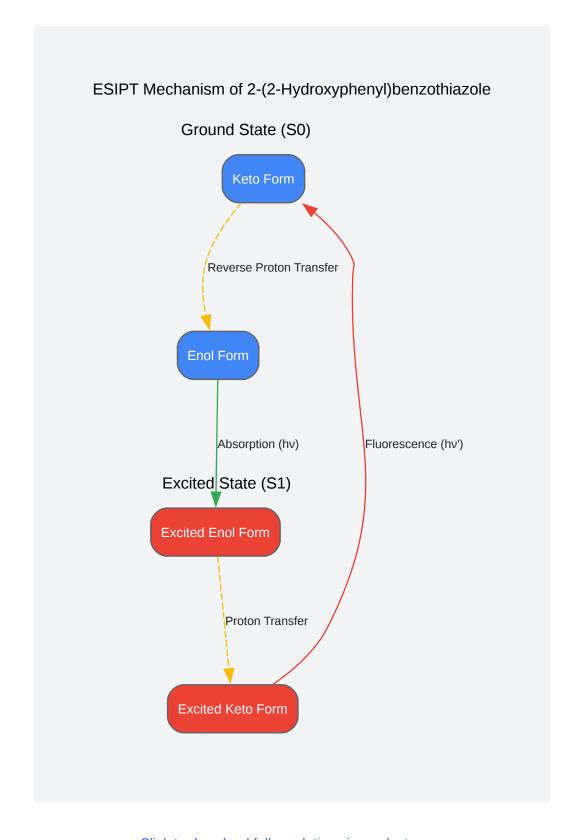


Click to download full resolution via product page

Caption: General workflow for the synthesis of **2-(2-Hydroxyphenyl)benzothiazole**.

# Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism



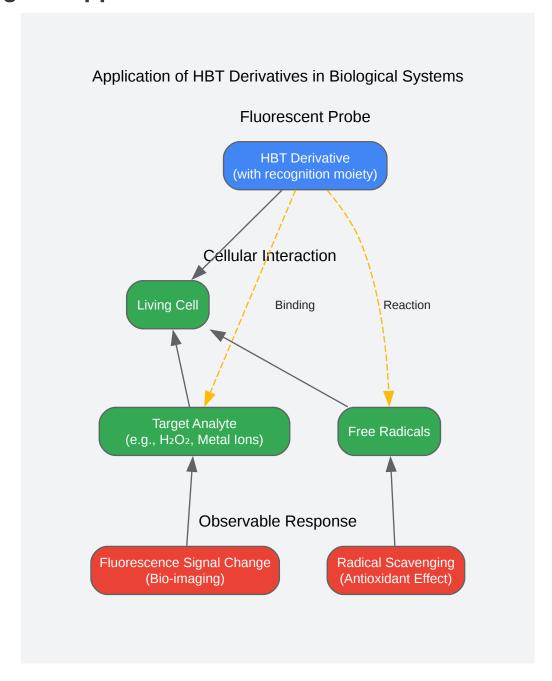


Click to download full resolution via product page

Caption: The four-level photocycle of the ESIPT process in HBT.



### **Biological Application Workflow**



Click to download full resolution via product page

Caption: Workflow of HBT derivatives as fluorescent probes and antioxidants.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Page loading... [wap.guidechem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. US3743649A Synthesis of 2-(2-hydroxyphenyl)-benzothiazole Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206157#2-2-hydroxyphenyl-benzothiazole-cas-number-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com